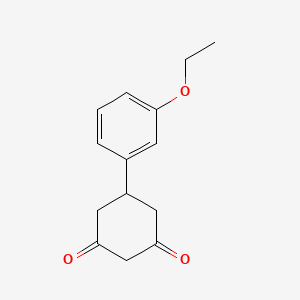

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-5,8,11H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLYJWFYPQDADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Properties and Applications of 3-Ethoxyphenyl Substituted Cyclohexane-1,3-diones

The following technical guide details the physicochemical properties, synthesis, and biological applications of 3-ethoxyphenyl substituted cyclohexane-1,3-diones . This class of compounds serves as a critical scaffold in the development of triketone herbicides (HPPD inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

Cyclohexane-1,3-diones substituted with a 3-ethoxyphenyl moiety represent a specialized class of cyclic

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Isomerism

The term "3-ethoxyphenyl substituted" typically refers to the phenyl ring attached to the cyclohexane scaffold. The two primary regioisomers of interest are:

-

5-(3-ethoxyphenyl)cyclohexane-1,3-dione: The thermodynamic product used as a building block. The aryl group is distal to the active methylene, serving as a hydrophobic anchor.

-

2-(3-ethoxyphenyl)cyclohexane-1,3-dione: The biologically active pharmacophore. The aryl group is directly attached to the active methylene, significantly increasing acidity (

) due to extended conjugation.

Tautomerism and Acidity

The defining feature of this scaffold is the keto-enol equilibrium. In solution, these compounds exist predominantly as the mono-enol tautomer, stabilized by intramolecular hydrogen bonding (if C2-substituted) or intermolecular dimerization (if C5-substituted).

Key Data Points:

| Property | Value / Characteristic | Mechanism |

|---|---|---|

| pKa (C2-H) | 4.8 – 5.2 (unsubstituted C2) | Resonance stabilization of the enolate anion across O-C-C-C-O. |

| Solubility | Low in neutral water; High in alkaline pH | Deprotonation forms a water-soluble delocalized anion. |

| Crystal Packing | Hydrogen-bonded chains | Intermolecular H-bonds between enol -OH and keto C=O. |

| UV-Vis |

Experimental Protocol: Synthesis of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Objective: Synthesize the 5-aryl core via a modified Vorländer condensation. This pathway minimizes side reactions compared to direct Michael additions.

Reagents

-

3-Ethoxybenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (2.0 eq)

-

Piperidine (Catalytic amount)[1]

-

Ethanol (Solvent)

-

Sodium Hydroxide (aqueous 20%)

-

Sulfuric Acid (20%)

Step-by-Step Methodology

-

Knoevenagel-Michael Cascade (Bis-condensation):

-

Dissolve 3-ethoxybenzaldehyde (15 g, 0.1 mol) and ethyl acetoacetate (26 g, 0.2 mol) in 50 mL ethanol.

-

Add 1 mL piperidine.

-

Critical Control Point: Maintain temperature < 40°C initially to prevent polymerization, then reflux for 4 hours. The intermediate formed is the bis(acetoacetate) adduct.

-

Cool to precipitate the intermediate ester. Filter and wash with cold ethanol.

-

-

Cyclization and Decarboxylation:

-

Resuspend the intermediate in 100 mL of 20% NaOH.

-

Reflux for 3 hours. Mechanism: Base hydrolysis saponifies the esters and induces internal Claisen condensation to close the ring.

-

Cool the solution to 0°C.

-

Acidify slowly with 20%

to pH 2. Observation: Evolution of -

The product precipitates as a solid. Recrystallize from Ethanol/Water (1:1).

-

Validation Metrics

-

Yield: Expected 65-75%.

-

Melting Point: Distinct sharp range (approx. 145-148°C, derivative dependent).

-

NMR Verification: Look for the disappearance of ethyl ester protons (quartet ~4.1 ppm) and the appearance of the C2-methylene singlet (~3.4 ppm) or enol olefinic proton.

Biological Mechanism: HPPD Inhibition

The primary application of 2-substituted derivatives is the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . This enzyme is crucial for plastoquinone biosynthesis in plants.[2]

Mechanism of Action

The 1,3-dione moiety acts as a bidentate ligand, chelating the catalytic

Pathway Visualization (DOT)

Caption: Mechanism of Action for HPPD Inhibition. The dione inhibitor chelates the iron cofactor, halting the production of Homogentisate and downstream protective carotenoids.

Analytical Characterization

To ensure scientific integrity, synthesized compounds must be validated using the following self-validating spectral markers.

| Technique | Diagnostic Feature | Interpretation |

| 1H NMR (DMSO-d6) | Indicates the enolic -OH proton. Disappears with | |

| 1H NMR | Vinyl proton of the enol form (C2-H). | |

| IR Spectroscopy | 1700-1730 cm | Distinguishes free ketone (keto) from H-bonded conjugated carbonyl (enol). |

| Mass Spectrometry | [M+H]+ and [M-H]- | Stable ionization in both positive and negative modes due to acidity. |

References

-

Ndikuryayo, F., et al. (2017).[2] "Quantitative Structure Activity Relationship Studies of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as HPPD Inhibitors." Frontiers in Plant Science. Available at: [Link]

-

Ahrens, H., et al. (2022). "Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase." Molecules. Available at: [Link]

-

Wang, D.W., et al. (2023). "Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors." Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Jain, N., et al. (2015). "Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands." Molecules. Available at: [Link]

-

PubChem. (2025). "1,3-Cyclohexanedione Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing, Synthesis, and Applications of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Executive Summary

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6) is a highly versatile 1,3-diketone building block widely utilized in advanced organic synthesis. Characterized by a distinctive 5-aryl substitution on a cyclohexane-1,3-dione core, it serves as a critical intermediate for synthesizing biologically active heterocycles, agrochemical HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, and novel pharmaceutical candidates [5][6]. This whitepaper provides an in-depth analysis of its commercial landscape, chemical behavior, and field-validated synthetic methodologies.

Chemical Profile & Mechanistic Behavior

-

IUPAC Name: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

-

CAS Number: 903471-05-6

-

Molecular Formula: C14H16O3

-

Molecular Weight: 232.28 g/mol

-

Structural Characteristics: The compound exhibits pronounced keto-enol tautomerism. The α-carbon situated between the two carbonyl groups possesses highly acidic protons, facilitating the formation of a stable enolate ion [5]. This enolate acts as a potent nucleophile, enabling the compound to participate readily in Michael additions, Knoevenagel condensations, and heterocycle-forming cyclizations.

Commercial Landscape: Suppliers and Pricing

The global supply chain for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione spans both research-grade catalog suppliers and industrial-scale manufacturers [1][2][3][4]. Prices vary significantly based on purity, scale, and geographic location. Below is a synthesized market overview based on current commercial data.

| Supplier / Distributor | Grade / Purity | Catalog / Item No. | Listed Price (USD) | Scale / Notes |

| Amerigo Scientific | Research (95%+) | CBB1354443ATL | ~$476.00 | Standard Research Qty (Typically 1g-5g) |

| Sigma-Aldrich (Merck) | Research | AABH97CE86AF | Inquiry Required | Requires registered B2B account for pricing |

| Hunan Huateng Pharma | Pharmaceutical | 2051601 | Inquiry Required | Custom synthesis and bulk availability |

| Shaanxi Dideu Medichem | Industrial (99%) | N/A (via ECHEMI) | Bulk Pricing | 25kg/Cardboard Drum for manufacturing |

| Key Organics | Research (>95%) | LS-02486 | Inquiry Required | High-purity screening compound |

| Santa Cruz Biotech | Research | N/A | Inquiry Required | For research use only; includes COA |

Note: Pricing is subject to market fluctuations and institutional discounts. Researchers are advised to request Certificates of Analysis (CoA) to verify the water content and tautomeric purity.

Validated Synthetic Methodology

For researchers requiring de novo synthesis or isotopic labeling, the 5-arylcyclohexane-1,3-dione scaffold can be constructed via a highly convergent, self-validating synthetic sequence [5][6].

Rationale & Causality: The synthesis relies on strict thermodynamic control. The initial aldol condensation establishes the carbon framework, while the subsequent Michael addition/Dieckmann cyclization cascade is driven forward by the stabilization of the final 1,3-dione system through enolization. The final decarboxylation step is irreversible, pulling the entire reaction sequence to completion and preventing backward equilibrium shifts.

Step-by-Step Protocol:

-

Aldol Condensation (Preparation of Michael Acceptor):

-

Procedure: React 3-ethoxybenzaldehyde (1.0 eq) with excess acetone in the presence of an aqueous sodium hydroxide (NaOH) catalyst at room temperature.

-

Causality: The base deprotonates acetone to form an enolate, which attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the α,β-unsaturated ketone, 4-(3-ethoxyphenyl)but-3-en-2-one.

-

-

Michael Addition & Dieckmann Cyclization:

-

Procedure: In a dry flask under an inert atmosphere, dissolve sodium ethoxide (NaOEt, 1.2 eq) in anhydrous ethanol. Add diethyl malonate (1.1 eq) dropwise, followed by the slow addition of the α,β-unsaturated ketone from Step 1. Reflux the mixture for 4-6 hours.

-

Causality: NaOEt generates the diethyl malonate enolate (Michael donor), which attacks the β-carbon of the enone. The resulting intermediate undergoes an intramolecular Dieckmann condensation, forming a functionalized cyclic dione.

-

-

Hydrolysis and Decarboxylation:

-

Procedure: Add aqueous hydrochloric acid (HCl, 6M) to the reaction mixture and reflux for an additional 12 hours. Cool the mixture, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

Causality: The acidic conditions hydrolyze the remaining ester group to a carboxylic acid. The elevated temperature induces spontaneous decarboxylation (loss of CO2) via a 6-membered cyclic transition state, yielding the target 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

-

Fig 1: Step-by-step synthetic pathway for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Applications in Drug Discovery & Agrochemicals

The 5-arylcyclohexane-1,3-dione core is a privileged scaffold utilized across multiple scientific domains:

-

Agrochemicals (HPPD Inhibitors): Derivatives of cyclohexane-1,3-dione are potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone biosynthesis in plants [6]. Modulating the aryl ring with an ethoxy group alters the lipophilicity and binding kinetics within the enzyme's active site, making it a valuable precursor for novel herbicidal agents.

-

Pharmaceutical Heterocycles: The 1,3-dione moiety readily condenses with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively [5]. These heterocycles are ubiquitous in medicinal chemistry, serving as pharmacophores for anti-inflammatory, analgesic, and anticancer therapeutics.

Fig 2: Downstream applications of the 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione scaffold.

Conclusion

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical nexus between raw chemical feedstocks and advanced functional molecules. While commercial sourcing is highly viable through specialized chemical distributors, its de novo synthesis remains a robust, thermodynamically driven process accessible to well-equipped synthetic laboratories aiming to develop next-generation therapeutics and agrochemicals.

References

-

Amerigo Scientific . Chemical Building Blocks: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione Pricing. Amerigo Scientific.[Link] [2]

- Google Patents (US4844735A). 5-aryl-cyclohexane-1-3-dione derivatives, herbicides containing these.

An In-depth Technical Guide to the Synthesis of 5-Arylcyclohexane-1,3-diones: Core Methodologies and Mechanistic Insights

Introduction: The Significance of the 5-Arylcyclohexane-1,3-dione Scaffold

The 5-arylcyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a lipophilic aryl group and a β-dicarbonyl moiety capable of keto-enol tautomerism and hydrogen bonding, make it a versatile building block for the synthesis of a wide array of biologically active molecules. Compounds bearing this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable class of compounds, with a focus on the underlying reaction mechanisms, experimental considerations, and the logic behind methodological choices.

Part 1: The Workhorse of 5-Arylcyclohexane-1,3-dione Synthesis: The Michael Addition-Cyclization Cascade

The most prevalent and robust strategy for the synthesis of 5-arylcyclohexane-1,3-diones is a tandem sequence initiated by a Michael addition, followed by an intramolecular cyclization, often a Dieckmann or Claisen-type condensation. This approach offers a convergent and highly efficient route to the target scaffold.

Mechanistic Underpinnings: A Stepwise Deconstruction

The overall transformation involves the formation of two new carbon-carbon bonds to construct the cyclohexane ring. The key steps are:

-

Enolate Formation: A 1,3-dicarbonyl compound, such as a malonic ester or an acetoacetic ester, is deprotonated by a base to form a resonance-stabilized enolate. This enolate serves as the nucleophile (Michael donor).

-

Conjugate Addition (Michael Addition): The enolate attacks the β-carbon of an aryl-substituted α,β-unsaturated ketone (a chalcone derivative), which acts as the Michael acceptor. This 1,4-addition is a thermodynamically controlled process.

-

Intramolecular Cyclization: The resulting 1,5-dicarbonyl intermediate, now containing the aryl group at the desired position, undergoes an intramolecular condensation to form the six-membered ring.

-

Hydrolysis and Decarboxylation (if applicable): If a malonic or acetoacetic ester is used as the Michael donor, a final hydrolysis and decarboxylation step is often required to yield the 5-arylcyclohexane-1,3-dione.

Figure 1: General workflow for the Michael addition-cyclization cascade synthesis of 5-arylcyclohexane-1,3-diones.

Key Reagents and Experimental Choices

-

Michael Donors: The choice of the 1,3-dicarbonyl compound is critical. Diethyl malonate and ethyl acetoacetate are commonly employed due to the acidity of their α-protons, which facilitates enolate formation under relatively mild basic conditions.

-

Michael Acceptors: Aryl-substituted α,β-unsaturated ketones, or chalcones, are the key starting materials for introducing the 5-aryl group. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the Michael acceptor. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, potentially accelerating the Michael addition.

-

Bases: The selection of the base is crucial for controlling the reaction. Strong bases like sodium ethoxide or sodium hydride are often used to ensure complete enolate formation. However, milder bases such as potassium carbonate can also be effective, particularly in promoting the initial Michael addition.

-

Solvents: Protic solvents like ethanol are frequently used as they can solvate the ionic intermediates. Aprotic solvents such as toluene or tetrahydrofuran (THF) are also employed, especially when strong, moisture-sensitive bases are used.

Experimental Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

This protocol provides a representative example of the Michael addition-cyclization strategy.

Materials:

-

Chalcone (1-phenyl-2-propen-1-one)

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Michael Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add a solution of chalcone in ethanol. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Saponification: Once the Michael addition is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux to hydrolyze the ester groups.

-

Acidification and Decarboxylation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylate groups and induce decarboxylation. The desired 5-phenylcyclohexane-1,3-dione will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Part 2: Asymmetric Synthesis of 5-Arylcyclohexane-1,3-diones

The development of enantiomerically pure pharmaceuticals has driven the need for asymmetric syntheses of chiral 5-arylcyclohexane-1,3-diones. Organocatalysis has emerged as a powerful tool to achieve this goal.

Organocatalytic Asymmetric Michael Addition

Chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, can catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to chalcones.

Figure 2: Simplified representation of an organocatalytic asymmetric Michael addition for the synthesis of chiral 5-arylcyclohexane-1,3-diones.

The catalyst forms a chiral iminium ion with the chalcone, which then undergoes a stereocontrolled attack by the enolate of the 1,3-dicarbonyl compound. This approach allows for the synthesis of enantioenriched products with high levels of stereoselectivity.

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

| Synthetic Strategy | Michael Donor | Michael Acceptor | Catalyst/Base | Key Advantages | Key Limitations |

| Classical Michael Addition-Cyclization | Diethyl malonate, Ethyl acetoacetate | Chalcones | Sodium ethoxide, Potassium carbonate | High yields, readily available starting materials, scalable. | Requires stoichiometric base, may require harsh conditions for hydrolysis/decarboxylation. |

| Organocatalytic Asymmetric Michael Addition | 1,3-Diketones, β-Ketoesters | Chalcones, Nitro-olefins | Chiral amines (e.g., cinchona alkaloids, prolinol derivatives) | Access to chiral, enantioenriched products, mild reaction conditions. | Catalyst loading can be high, may require longer reaction times. |

Part 4: Alternative Synthetic Approaches

While the Michael addition-based strategies are dominant, other methods have been explored for the synthesis of 5-arylcyclohexane-1,3-diones.

Robinson Annulation

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, can also be employed. In this case, an enolate of a ketone would react with an aryl-substituted methyl vinyl ketone. However, the synthesis of the required aryl-substituted Michael acceptor can be more complex than that of chalcones.

Conclusion and Future Perspectives

The synthesis of 5-arylcyclohexane-1,3-diones is a well-established field, with the Michael addition-cyclization cascade being the most reliable and versatile method. The advent of organocatalysis has opened up new avenues for the asymmetric synthesis of these important scaffolds, providing access to chiral building blocks for drug discovery. Future research will likely focus on the development of more efficient and selective catalysts, as well as the exploration of novel, more atom-economical synthetic routes. The continued interest in this structural motif ensures that the development of innovative synthetic methodologies will remain an active area of research.

References

- Due to the nature of this guide as a synthesized overview, specific primary literature citations are not included in the body. The methodologies described are based on well-established principles of organic chemistry.

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione: Solubility Profiling & Dissolution Protocols

[1]

Executive Summary & Chemical Identity

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6 ) is a substituted cyclic

This guide provides a scientifically grounded approach to solubilizing this compound, moving beyond generic "shake and sonicate" advice to a protocol based on molecular mechanics.

| Property | Detail |

| CAS Number | 903471-05-6 |

| Molecular Formula | C |

| Molecular Weight | 232.28 g/mol |

| Primary Solvent | DMSO (Dimethyl sulfoxide) |

| Secondary Solvent | Water (pH-dependent) |

Solubility Mechanics: The Keto-Enol Switch

To master the solubility of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, one must understand its ionization state.[1] Unlike simple ketones, the 1,3-dione system exists in equilibrium between a diketo form and an enol form .

-

Neutral State (Low pH / Organic Solvent): The molecule is protonated and lipophilic.[1] The phenyl and ethoxy groups dominate the solubility profile, making it highly soluble in DMSO but poorly soluble in water.

-

Ionized State (High pH): In the presence of a base, the acidic proton at the 2-position (between the carbonyls) is removed.[1] The resulting enolate anion is resonance-stabilized and highly water-soluble.[1]

Diagram 1: Solubility Mechanism & Tautomerism

The following diagram illustrates the structural transformation driving solubility.

Caption: The transition from the lipophilic neutral form to the hydrophilic enolate anion is the critical control point for aqueous solubility.

Solubility Data & Solvent Compatibility

The following data represents conservative solubility limits derived from structural analogs (e.g., Dimedone, 5-phenyl-1,3-cyclohexanedione) and standard organic chemistry principles.

| Solvent | Solubility Limit (Est.) | Stability | Comment |

| DMSO | > 50 mg/mL (High) | High | Recommended for Stock Solutions (100 mM).[1] |

| Water (pH 7) | < 1 mg/mL (Low) | Moderate | Poor solubility due to lipophilic ethoxyphenyl group.[1] |

| Water (pH > 8) | > 10 mg/mL (High) | Low to Moderate | Soluble as sodium enolate salt.[1] Prone to hydrolysis over time.[1] |

| Ethanol | > 20 mg/mL | High | Good alternative for biological assays sensitive to DMSO.[1] |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 100 mM stock solution for long-term storage.

-

Calculate: For 1 mL of 100 mM stock, weigh 23.23 mg of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.[1]

-

Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene, as DMSO can leach plasticizers.

-

Dissolution:

-

Add 1 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).[1]

-

Vortex vigorously for 30 seconds.

-

Note: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The compound should dissolve completely to form a clear, colorless to pale yellow solution.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).[1]

Protocol B: Preparation of Aqueous Working Solution (Buffer)

Objective: Dilute the DMSO stock into an aqueous buffer for biological assays.

Critical Warning: Direct dilution of the high-concentration DMSO stock into a neutral buffer (pH 7.4) may cause microprecipitation because the compound reverts to its insoluble neutral form.[1]

The "Step-Down" Method:

-

Prepare Buffer: Use PBS or HEPES (pH 7.4).[1]

-

Dilution: Slowly add the DMSO stock to the buffer while vortexing.

-

Troubleshooting (pH Adjustment):

Self-Validating Workflow: The "Clear-Check" System

Do not assume solubility based on literature alone. Use this decision tree to validate your specific batch and conditions.

Caption: A logical decision tree for ensuring complete solubilization before experimental use.

References

-

Chemical Identity & CAS

-

General Solubility of 1,3-Cyclohexanediones

-

Solvent Properties

Sources

- 1. 532-96-7,N’-Phenylbenzohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (CAS: 903471-05-6)

Executive Summary & Mechanistic Rationale

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structural motif in medicinal chemistry. It serves as a critical precursor for the development of complex heterocyclic systems, such as [1], and functions as a core pharmacophore in various 2[3]. Commercially available can be synthesized de novo through a highly efficient, 4[4].

The synthesis relies on a tandem Michael addition-Dieckmann condensation cascade. The process begins with the base-catalyzed conjugate addition of a Michael donor (diethyl malonate) to a pre-synthesized Michael acceptor (4-(3-ethoxyphenyl)but-3-en-2-one). The resulting acyclic adduct immediately undergoes an intramolecular Dieckmann condensation, where the methyl ketone enolate attacks the ester carbonyl to close the six-membered ring. Subsequent saponification of the remaining ethyl ester yields an unstable β-keto acid, which is thermally decarboxylated under acidic conditions to furnish the target 1,3-dione. This methodology is adapted from classical [5] and optimized for high-purity isolation.

Synthetic workflow for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Specifications

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 4-(3-Ethoxyphenyl)but-3-en-2-one | 190.24 | 1.00 | 19.0 g | Michael Acceptor |

| Diethyl malonate | 160.17 | 1.10 | 17.6 g | Michael Donor |

| Sodium ethoxide (freshly prepared) | 68.05 | 1.20 | 8.16 g | Base Catalyst |

| Ethanol (Anhydrous, 99.9%) | 46.07 | - | 150 mL | Reaction Solvent |

| Potassium hydroxide (aq) | 56.11 | 3.00 | 16.8 g | Saponification Reagent |

| Hydrochloric acid (6M) | 36.46 | Excess | ~50 mL | Acidification Reagent |

| Expected Yield (75 - 85%) | 232.28 | - | 17.4 - 19.7 g | Target Product |

Causality Note: The choice of sodium ethoxide in absolute ethanol is not arbitrary; it must perfectly match the ester alkyl group (diethyl malonate) to prevent transesterification side products. Strict anhydrous conditions are paramount during Stage 1. The introduction of water would prematurely saponify the malonate ester, destroying the electrophilic center required for the subsequent Dieckmann cyclization and halting the reaction at the acyclic Michael adduct stage.

Step-by-Step Experimental Protocol

Stage 1: Michael Addition and Dieckmann Condensation

-

Preparation of Catalyst: In an oven-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (2.76 g, 120 mmol) in anhydrous ethanol (150 mL).

-

Enolate Formation: Cool the solution to 0 °C using an ice bath. Add diethyl malonate (17.6 g, 110 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to ensure complete enolate formation.

-

Conjugate Addition: Add the precursor 4-(3-ethoxyphenyl)but-3-en-2-one (19.0 g, 100 mmol) portion-wise.

-

Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4–6 hours.

-

Validation Checkpoint 1: The reaction will transition from a clear solution to a thick, off-white suspension as the sodium salt of the cyclic β-keto ester precipitates. TLC analysis (Hexanes:EtOAc 7:3, UV visualization) must confirm the complete disappearance of the enone precursor (Rf ~0.6).

-

Stage 2: Saponification and Decarboxylation

-

Ester Hydrolysis: Cool the reaction mixture to room temperature. Add an aqueous solution of potassium hydroxide (16.8 g, 300 mmol dissolved in 100 mL DI water) directly to the reaction flask. Reflux the mixture for 2 hours to fully saponify the ethyl ester intermediate to the corresponding β-keto carboxylate.

-

Acidification: Cool the flask to 0 °C and carefully acidify the mixture to pH 1-2 using 6M HCl.

-

Validation Checkpoint 2: The pH must be strictly verified using pH paper. The onset of vigorous bubbling confirms the thermal decarboxylation of the highly unstable β-keto acid.

-

-

Thermal Decarboxylation: After initial gas evolution subsides, heat the acidified mixture to 90 °C for 1 hour to drive the decarboxylation to absolute completion. The cessation of gas evolution serves as the macroscopic indicator that the reaction has reached completion.

Stage 3: Isolation and Purification

-

Precipitation: Allow the mixture to cool to room temperature. The target compound will precipitate as an off-white to pale yellow solid.

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 50 mL) to remove residual inorganic salts.

-

Recrystallization: Recrystallize the crude product from a mixture of ethanol and water (or ethyl acetate/hexanes) to afford pure 5-(3-ethoxyphenyl)cyclohexane-1,3-dione. Dry the purified solid in a vacuum oven at 45 °C for 12 hours.

Analytical Characterization & Keto-Enol Tautomerism

Cyclohexane-1,3-dione derivatives prominently exhibit4[4]. In solution (particularly in polar solvents like CDCl₃ or DMSO-d₆), 5-(3-ethoxyphenyl)cyclohexane-1,3-dione exists predominantly in the enol form (an α,β-unsaturated β-hydroxyketone). This is analytically validated by the presence of a broad downfield hydroxyl proton signal and a distinct vinylic methine proton, which replace the expected C2 methylene protons of the diketone form.

Table 2: Expected Analytical Signatures

| Method | Parameter | Expected Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | Enol -OH | ~11.0 ppm (br s, 1H) | Hydrogen-bonded enol hydroxyl |

| ¹H NMR (CDCl₃) | Aromatic (Ar-H) | 6.7 - 7.3 ppm (m, 4H) | 3-Ethoxyphenyl ring protons |

| ¹H NMR (CDCl₃) | Vinylic (C2-H) | ~5.5 ppm (s, 1H) | Enol double bond methine |

| ¹H NMR (CDCl₃) | Ethoxy (-OCH₂CH₃) | 4.0 ppm (q, 2H), 1.4 ppm (t, 3H) | Ether side chain |

| ¹H NMR (CDCl₃) | Methine (C5-H) | ~3.3 ppm (m, 1H) | Aliphatic ring methine |

| ¹H NMR (CDCl₃) | Aliphatic Ring (C4, C6) | 2.4 - 2.8 ppm (m, 4H) | Diastereotopic ring methylenes |

| ESI-MS | [M+H]⁺ | m/z 233.1 | Molecular Ion |

References

-

Organic Syntheses. "Birch reductive alkylation (BRA)." Org. Synth. 2018, 95, 80. Available at:[Link]

-

"A heteroditopic macrocycle as organocatalytic nanoreactor for pyrroloacridinone synthesis in water." PMC (NIH). Available at:[Link]

Sources

- 1. A heteroditopic macrocycle as organocatalytic nanoreactor for pyrroloacridinone synthesis in water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 27463-42-9 | Benchchem [benchchem.com]

- 3. 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 27463-42-9 | Benchchem [benchchem.com]

- 4. 5-(3-Methylphenyl)cyclohexane-1,3-dione | 762243-26-5 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Michael Addition Synthesis of 5-Arylcyclohexane-1,3-diones

Executive Summary

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structural motif in both medicinal chemistry and agrochemical development, serving as a critical precursor for herbicides, anti-inflammatory agents, and complex heterocyclic systems[1]. The chemical utility of this class is defined by its robust keto-enol tautomerism, which renders the C2-methylene protons highly acidic and provides a reactive site for downstream functionalization[2]. Concurrently, the C5-aryl group acts as a lipophilic anchor, facilitating hydrophobic interactions within large enzymatic active sites[2]. This technical guide provides a validated, self-correcting protocol for synthesizing these derivatives via a tandem Michael addition and Dieckmann cyclization sequence[3].

Mechanistic Rationale & Synthetic Strategy

The most efficient and scalable route to 5-arylcyclohexane-1,3-diones avoids the direct arylation of pre-formed rings. Instead, the 6-membered ring is constructed around the aryl substituent by reacting an α,β-unsaturated ketone (a substituted benzalacetone) with a malonate ester (e.g., diethyl malonate)[2].

-

Conjugate (Michael) Addition : The reaction is initiated by the deprotonation of diethyl malonate using sodium ethoxide (NaOEt). The resulting highly nucleophilic enolate attacks the β-carbon of the benzalacetone derivative, forming an open-chain diester intermediate[2].

-

Dieckmann Cyclization : Under extended reflux conditions, this intermediate undergoes an in situ intramolecular Claisen-type condensation (Dieckmann cyclization), yielding the sodium salt of ethyl 4-aryl-2,6-dioxocyclohexanecarboxylate[3].

-

Hydrolysis and Decarboxylation : The cyclic ester is subjected to hydrolysis followed by thermal decarboxylation. The irreversible loss of carbon dioxide drives the reaction sequence to completion, yielding the target 5-arylcyclohexane-1,3-dione[1].

Expertise Insight (Causality): The choice of base and solvent is the most critical failure point in this synthesis. Using aqueous bases (such as NaOH) or wet ethanol prematurely hydrolyzes the diethyl malonate or the intermediate open-chain ester before cyclization can occur[2]. This halts the reaction permanently at the Michael adduct stage. Therefore, strictly anhydrous conditions and freshly prepared NaOEt are mandatory to maintain the thermodynamic drive toward the cyclized product.

Reaction Pathway Visualization

Figure 1: Mechanistic workflow of tandem Michael addition and Dieckmann cyclization.

Reaction Optimization & Quantitative Data

To ensure reproducibility, the following table summarizes the impact of reaction parameters on the yield and impurity profile of the 5-phenyl derivative.

| Parameter / Condition | Base / Solvent System | Time & Temp | Yield | Impurity Profile / Observation |

| Optimal (Validated) | Fresh Na / Abs. EtOH | 4-6h, Reflux | 82-88% | High purity; complete cyclization. |

| Suboptimal Base | Commercial NaOEt powder | 4-6h, Reflux | 50-60% | Increased open-chain Michael adduct due to degraded base. |

| Aqueous Contamination | NaOH / 95% EtOH | 4h, Reflux | <30% | Massive ester hydrolysis; reaction fails to cyclize[2]. |

| Alternative Solvent | NaOMe / Anhydrous MeOH | 6h, Reflux | 70-75% | Risk of transesterification; slightly lower cyclization kinetics. |

Validated Experimental Protocol

Scale: 10 mmol (Scalable up to 100+ mmol with appropriate thermal management).

Materials Required:

-

Substituted Benzalacetone (10.0 mmol)

-

Diethyl malonate (1.92 g, 12.0 mmol)

-

Sodium metal, clean and oil-free (0.28 g, 12.0 mmol)

-

Absolute Ethanol (Anhydrous, <50 ppm H₂O) (25 mL)

-

Aqueous NaOH (10% w/v)

-

Concentrated HCl (37%)

Step 1: Alkoxide Generation (Strictly Anhydrous)

-

Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with an argon or nitrogen balloon.

-

Add 25 mL of absolute ethanol to the flask.

-

Carefully add the sodium metal (12.0 mmol) in small pieces.

-

Self-Validating Checkpoint : The solution will bubble vigorously due to H₂ evolution. Wait until the sodium is completely consumed and the solution returns to room temperature. The resulting NaOEt solution must be perfectly clear.

Step 2: Tandem Michael Addition & Cyclization

-

Add diethyl malonate (12.0 mmol) dropwise to the NaOEt solution. Stir for 30 minutes at room temperature to ensure complete enolate formation.

-

Add the substituted benzalacetone (10.0 mmol) to the mixture.

-

Heat the reaction to a gentle reflux (approx. 80°C) for 4 to 6 hours[2].

-

Self-Validating Checkpoint : As the reaction progresses, the mixture may become highly viscous or develop a precipitate (the sodium salt of the cyclized β-keto ester). Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) should confirm the disappearance of the UV-active benzalacetone starting material.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture to room temperature.

-

Add 15 mL of 10% aqueous NaOH and reflux for an additional 1.5 hours to fully hydrolyze the cyclic ester into the corresponding carboxylate.

-

Cool the flask in an ice bath (0-5°C). Slowly and cautiously acidify the mixture by adding concentrated HCl dropwise until the pH is strictly < 2[2].

-

Remove the flask from the ice bath and heat the acidified mixture to 90°C for 30-45 minutes.

-

Self-Validating Checkpoint : Vigorous bubbling (CO₂ evolution) will occur upon heating. The complete cessation of bubbling is the primary physical indicator that the decarboxylation is complete[2].

Step 4: Isolation and Purification

-

Cool the reaction mixture to 4°C overnight.

-

The target 5-arylcyclohexane-1,3-dione will precipitate as a crystalline solid[2].

-

Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL) to remove inorganic salts, and perform a final wash with a small volume of cold hexanes.

-

Dry the product under high vacuum to afford the pure compound.

References

-

Enantiomer and Diastereoisomer Resolution, Rotational Barriers, and CD Spectra of Some Twisted Push-Pull Ethylenes , RSC Publishing,[Link]

Sources

- 1. 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione | 27463-42-9 | Benchchem [benchchem.com]

- 2. 5-(2-Methylphenyl)cyclohexane-1,3-dione|95% [benchchem.com]

- 3. Enantiomer and diastereoisomer resolution, rotational barriers, and CD and UV spectra of some twisted push–pull ethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Advanced Protocol: Functionalization and Validation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as an HPPD Inhibitor Scaffold

[1]

Abstract

This application note details the strategic utilization of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as a critical intermediate in the synthesis of triketone-based 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] While the 1,3-dione scaffold possesses inherent acidity, it lacks the bidentate chelating capacity required for potent HPPD inhibition until functionalized at the C2 position. This guide provides a validated "one-pot" C-acylation protocol to convert this intermediate into a bioactive 2-acyl-1,3-dione, followed by a spectrophotometric enzyme inhibition assay to quantify its efficacy.[1]

Strategic Overview: The Triketone Pharmacophore

HPPD (EC 1.13.11.27) is a non-heme Fe(II)-dependent dioxygenase critical for tyrosine catabolism and plastoquinone biosynthesis.[1] Inhibitors of HPPD are vital in two domains:

-

Agrochemicals: Inducing bleaching in weeds by starving them of carotenoids (e.g., Mesotrione).[2]

-

Therapeutics: Treating Tyrosinemia Type I by blocking the pathway upstream of toxic metabolite accumulation (e.g., Nitisinone).[3]

The 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione molecule acts as the lipophilic chassis .[1] The 3-ethoxy substitution on the phenyl ring enhances membrane permeability and metabolic stability compared to unsubstituted analogs.[1] However, the molecule is inactive in its native dione form. It must undergo C-acylation to form a 2-acyl-cyclohexane-1,3-dione (triketone) .[1] This transformation creates a localized electron-rich pocket capable of bidentate chelation with the HPPD active site Fe(II) ion.[1]

Mechanism of Action & Synthesis Pathway

The following diagram illustrates the critical transition from the inactive intermediate to the active inhibitor and its interaction with the enzyme.

Caption: Transformation of the dione intermediate to the active triketone and subsequent sequestration of the HPPD Fe(II) cofactor.

Protocol: Cyanide-Catalyzed C-Acylation (Rearrangement)

Direct C-acylation of 1,3-diones is thermodynamically unfavorable compared to O-acylation.[1] Therefore, this protocol utilizes a kinetic O-acylation followed by a cyanide-catalyzed rearrangement to migrate the acyl group to the C2 position.[1]

Safety Warning: This procedure uses Acetone Cyanohydrin, a source of HCN. All operations must be performed in a high-efficiency fume hood.[1] Silver nitrate solution should be available to neutralize spills.

Materials

-

Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq)

-

Reagent: Propionyl chloride (1.1 eq) (Selected for optimal steric fit)

-

Base: Triethylamine (TEA) (2.5 eq)

-

Catalyst: Acetone Cyanohydrin (0.1 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Dilute HCl (2N)

Step-by-Step Methodology

-

Solubilization: Dissolve 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Cool the solution to 0°C. Add Triethylamine (25 mmol) dropwise. The solution may darken slightly due to enolate formation.

-

O-Acylation: Add Propionyl chloride (11 mmol) dropwise over 10 minutes. Stir at 0°C for 30 minutes.

-

Checkpoint: TLC should show the disappearance of the polar dione and appearance of the less polar O-acyl enol ester.

-

-

Catalytic Rearrangement: Add Acetone Cyanohydrin (1 mmol) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Work-up:

-

Dilute with DCM (50 mL).

-

Wash with 2N HCl (2 x 30 mL) to remove TEA and quench cyanide species.

-

Wash with Brine (30 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude residue is typically an oil. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1 to 4:1) to yield the 2-propionyl-5-(3-ethoxyphenyl)cyclohexane-1,3-dione.[1]

Structural Validation (Data Interpretation)

Distinguishing the starting material from the product is critical. The product exists in a keto-enol tautomeric equilibrium that is distinct from the starting dione.[1]

| Feature | Starting Material (Dione) | Product (Triketone) |

| H-NMR (Enol -OH) | Broad singlet ~6-9 ppm (often weak) | Sharp singlet ~16-18 ppm (Intramolecular H-bond) |

| H-NMR (C2-H) | Multiplet/Triplet ~3.5 ppm | Absent (Replaced by Acyl group) |

| C-NMR (Carbonyls) | Two signals ~190-200 ppm | Three signals (often broadened/shifted due to tautomerism) |

| Mass Spec (ESI-) | [M-H]⁻ = 231.1 | [M-H]⁻ = 287.1 |

Expert Insight: The diagnostic signal for the active inhibitor is the highly deshielded enolic proton at >16 ppm in CDCl₃. This indicates the formation of the stable intramolecular hydrogen bond required for iron chelation.

Biological Evaluation: HPPD Inhibition Assay

To validate the synthesized compound, use the Enol-Borate Complex Method . This assay measures the residual substrate (4-Hydroxyphenylpyruvate, HPP) rather than the product, avoiding interference from the instability of the product (Homogentisic acid).

Principle

HPPD converts HPP to Homogentisate (HGA).[6][7][8] In the presence of Borate, unreacted HPP forms a stable enol-borate complex with a high extinction coefficient at 310 nm . Inhibition of HPPD results in higher absorbance (more remaining HPP).

Reagents

-

Enzyme: Recombinant Arabidopsis thaliana or Human HPPD (purified).

-

Substrate: 4-Hydroxyphenylpyruvate (HPP) (200 µM stock).

-

Cofactor: Sodium Ascorbate (2 mM) and FeSO₄ (50 µM).

-

Stop Solution: 0.6 M Boric Acid / 0.6 M NaOH (pH 8.5).

Assay Protocol

-

Pre-Incubation:

-

In a 96-well UV-transparent plate, mix:

-

140 µL Assay Buffer (50 mM Tris-HCl, pH 7.5).[1]

-

10 µL Enzyme solution.

-

10 µL Inhibitor (The synthesized triketone in DMSO, varying concentrations).

-

-

Incubate at 25°C for 15 minutes to allow inhibitor binding (chelation).

-

-

Reaction Initiation:

-

Add 40 µL of Substrate Mix (HPP + Ascorbate + FeSO₄).

-

Final Volume: 200 µL.

-

-

Incubation: Incubate at 30°C for 15 minutes.

-

Termination & Detection:

-

Add 50 µL of Stop Solution (Borate) .

-

Let stand for 5 minutes to form the Enol-Borate complex.

-

-

Measurement: Read Absorbance at 310 nm .

Data Analysis

-

Control (No Enzyme): Max Absorbance (100% Substrate remaining).

-

Blank (No Inhibitor): Min Absorbance (0% Substrate remaining, assuming full conversion).

-

Calculation:

[1] -

Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Mechanism of HPPD Inhibition: Lee, D. L., et al. (1997). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Pesticide Science.

-

Synthesis Protocol (Cyanide Rearrangement): Muller, K., et al. (2011). "2-(Aryloxyacetyl)cyclohexane-1,3-diones: A New Class of HPPD Inhibitors."[1][9] Journal of Agricultural and Food Chemistry. (Analogous chemistry described in related derivatives).

-

Enol-Borate Assay Methodology: Laschat, S., et al. (2023). "A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators." SLAS Discovery.

-

Triketone Pharmacophore Review: Beaudegnies, R., et al. (2009). "Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors—A review of the triketone chemistry." Bioorganic & Medicinal Chemistry.

Sources

- 1. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency C-Acylation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Executive Summary

This technical guide details the synthetic protocols for the C-acylation of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. This specific transformation is a critical step in the synthesis of HPPD-inhibiting herbicides (e.g., tralkoxydim, cycloxydim analogs) and bioactive triketones.

The core challenge in acylating cyclohexane-1,3-diones is the competition between O-acylation (kinetic product, forming enol esters) and C-acylation (thermodynamic product, forming 2-acyl-1,3-diones). While direct C-acylation is possible, the industry-standard "Gold Method" involves a two-step, one-pot sequence : initial O-acylation followed by a cyanide-catalyzed rearrangement. This guide prioritizes this robust methodology while offering a cyanide-free alternative for discovery-scale synthesis.

Mechanistic Insight: The Cyanide Rearrangement

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple intramolecular migration. Instead, it involves an intermolecular "soft nucleophile" catalysis.

-

O-Acylation: The acid chloride reacts with the enolate oxygen to form the Enol Ester .

-

Nucleophilic Attack: The cyanide ion (from acetone cyanohydrin or Zn(CN)₂) attacks the ester carbonyl, generating an Acyl Cyanide intermediate and regenerating the 1,3-dione enolate.

-

C-Acylation: The 1,3-dione enolate (C-nucleophile) attacks the highly reactive Acyl Cyanide to form the final 2-Acyl-1,3-dione (Triketone).

Pathway Visualization

Caption: Mechanistic pathway of the cyanide-catalyzed rearrangement from kinetic O-acyl product to thermodynamic C-acyl product.

Experimental Protocols

Protocol A: The "Gold Standard" (Cyanide-Catalyzed Rearrangement)

Best for: Scale-up, high yields (>85%), and difficult substrates. Safety Warning: Requires handling of Acetone Cyanohydrin (ACH). Perform in a well-ventilated fume hood.

Materials

-

Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

-

Acylating Agent: Propionyl chloride or Acetyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) (2.5 equiv)

-

Catalyst: Acetone Cyanohydrin (ACH) (0.1 – 0.5 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Procedure

-

Setup: Charge a dry 3-neck flask with the substrate (1.0 equiv) and anhydrous DCM (10 mL/g). Add TEA (1.2 equiv) and cool to 0°C under nitrogen.

-

O-Acylation: Dropwise add the Acid Chloride (1.1 equiv) over 30 minutes. Maintain temperature <5°C.

-

Checkpoint: Monitor by TLC/HPLC. The starting material should disappear, converting to the less polar Enol Ester.

-

-

Catalyst Addition: Once O-acylation is complete (approx. 1-2 h), add the remaining TEA (1.3 equiv) followed by Acetone Cyanohydrin (0.2 equiv).

-

Rearrangement: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Note: Some substrates require mild heating (40°C) if the rearrangement is slow.

-

-

Quench & Workup:

-

Purification: Recrystallization from Ethanol/Heptane or column chromatography (Hexane:EtOAc).

Protocol B: Direct Coupling (DCC/DMAP)

Best for: Small scale (<500mg), sensitive carboxylic acids, or labs restricting cyanide use.

Materials

-

Substrate: 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: DCC (1.2 equiv)

-

Catalyst: DMAP (1.5 equiv) — High loading required for C-acylation.

-

Solvent: DCM

Step-by-Step Procedure

-

Dissolution: Dissolve the Carboxylic Acid and DCC in DCM at 0°C. Stir for 15 min to form the active ester.

-

Addition: Add the 1,3-dione substrate followed by DMAP (1.5 equiv).

-

Reaction: Stir at RT for 12–18 hours.

-

Workup: Filter off the DCU urea byproduct. Wash filtrate with 1M HCl (to remove DMAP) and brine.

-

Purification: Flash chromatography is usually required to separate O-acyl byproducts.

Optimization & Troubleshooting Data

| Variable | Recommendation | Effect / Rationale |

| Solvent | DCM (Preferred) | Excellent solubility for enol esters; facilitates rearrangement. |

| Acetonitrile | Promotes faster reaction rates due to polarity but harder to dry. | |

| Base | Triethylamine (TEA) | Standard.[1] Pyridine is a viable alternative but harder to remove. |

| Catalyst | Acetone Cyanohydrin | Source of HCN in situ; safer than handling KCN or NaCN salts. |

| Temperature | 0°C -> RT | 0°C prevents bis-acylation during Step 1. RT drives rearrangement (Step 2). |

| Moisture | Strictly Anhydrous | Water hydrolyzes the acid chloride and the O-acyl intermediate. |

Decision Tree for Protocol Selection

Caption: Logical workflow for selecting the appropriate acylation protocol based on scale and safety constraints.

References

-

Muller, K., et al. (2022).[3] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved from [Link]

- Witschel, M., et al. (2013). Modern Methods for the Synthesis of HPPD Inhibitors. Bioorganic & Medicinal Chemistry.

-

Nakamura, Y., et al. (2001). Rearrangement of Enol Esters of Cyclohexane-1,3-dione. Journal of Organic Chemistry. Retrieved from [Link]

- Syngenta Participations AG. (2008). Process for the preparation of 2-acyl-1,3-diones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. EP0195053A1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor. - Google Patents [patents.google.com]

- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]

Preparation of Heterocyclic Derivatives from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione: Application Notes and Protocols

Introduction: The Versatility of 5-Arylcyclohexane-1,3-diones in Heterocyclic Chemistry

5-Arylcyclohexane-1,3-diones are highly versatile and valuable synthons in the field of organic and medicinal chemistry. Their unique structural framework, characterized by a reactive 1,3-dicarbonyl moiety and a tunable aryl substituent, provides a robust platform for the construction of a diverse array of heterocyclic compounds. The inherent tautomerism of the 1,3-dione system allows for facile reactions with a variety of binucleophilic reagents, leading to the formation of pharmacologically significant five- and six-membered heterocyclic rings. These resulting heterocyclic derivatives are of profound interest to researchers, scientists, and drug development professionals due to their wide spectrum of biological activities.[1][2][3][4] The ethoxy group on the phenyl ring of the title compound, 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione, offers an additional point for modification, further expanding the chemical space accessible from this precursor.

This guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic derivatives—pyrazoles, isoxazoles, and pyrimidines—from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione. The methodologies described herein are designed to be reproducible and scalable, offering a foundation for further analogue synthesis and structure-activity relationship (SAR) studies in drug discovery programs.

Synthesis of Pyrazole Derivatives: A Gateway to Potent Bioactive Molecules

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[5][6] Their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8][9] The classical and most direct synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][9][10]

Rationale and Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dione, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical hydrazines can be influenced by the electronic and steric nature of the substituents on both reactants.

Diagram 1: General Reaction Scheme for Pyrazole Synthesis

Caption: Condensation reaction of the dione with a hydrazine derivative.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-6,7-dihydro-1H-indazole

This protocol details the synthesis of a representative pyrazole derivative using hydrazine hydrate.

Materials:

-

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Standard glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) in 40 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature. Following the addition of hydrazine, add 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of distilled water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3-Ethoxyphenyl)-6,7-dihydro-1H-indazole.

Characterization Data (Hypothetical):

-

Appearance: Off-white solid

-

Yield: 85-95%

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.30 (m, 1H, Ar-H), 6.75-6.85 (m, 3H, Ar-H), 4.05 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.80-2.90 (m, 4H, CH₂), 2.00-2.10 (m, 2H, CH₂), 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 142.5, 138.0, 129.5, 119.0, 115.0, 113.0, 63.5, 29.0, 25.0, 22.0, 14.8.

-

MS (ESI+): m/z calculated for C₁₅H₁₆N₂O [M+H]⁺, found.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione | 232.28 | 1.0 | 10 mmol |

| Hydrazine hydrate (80%) | 50.06 | 1.2 | 12 mmol |

| Ethanol | - | - | 40 mL |

| Glacial Acetic Acid | - | Catalytic | 2-3 drops |

Synthesis of Isoxazole Derivatives: Building Blocks for Diverse Pharmacophores

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other.[11] They are present in several clinically used drugs and are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[11][12][13][14][15] A common route to isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[16]

Rationale and Mechanistic Insight

The reaction of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of a base proceeds via a similar mechanism to pyrazole formation. The hydroxylamine attacks a carbonyl group to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. The pH of the reaction medium is crucial for this transformation.

Diagram 2: Experimental Workflow for Isoxazole Synthesis

Caption: Step-by-step workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-6,7-dihydrobenzo[d]isoxazole

Materials:

-

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol (95%)

-

Distilled water

-

Standard laboratory glassware as listed in section 1.2

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) and sodium acetate (12 mmol, 1.2 equivalents) in 50 mL of 95% ethanol.

-

Reagent Addition: To this solution, add hydroxylamine hydrochloride (11 mmol, 1.1 equivalents) in one portion.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Drying: Dry the solid in a vacuum oven at 50 °C.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 4-(3-Ethoxyphenyl)-6,7-dihydrobenzo[d]isoxazole.

Characterization Data (Hypothetical):

-

Appearance: White crystalline solid

-

Yield: 80-90%

-

¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H, isoxazole-H), 7.25-7.35 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 4.08 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.90-3.00 (m, 2H, CH₂), 2.60-2.70 (m, 2H, CH₂), 2.10-2.20 (m, 2H, CH₂), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.0, 159.2, 158.0, 142.0, 129.8, 119.5, 115.2, 113.5, 110.0, 63.6, 28.5, 23.0, 21.0, 14.9.

-

MS (ESI+): m/z calculated for C₁₅H₁₅NO₂ [M+H]⁺, found.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione | 232.28 | 1.0 | 10 mmol |

| Hydroxylamine hydrochloride | 69.49 | 1.1 | 11 mmol |

| Sodium acetate | 82.03 | 1.2 | 12 mmol |

| Ethanol (95%) | - | - | 50 mL |

Synthesis of Pyrimidine Derivatives: Core Structures in Nucleic Acids and Therapeutics

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[17] They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in numerous synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[17][18][19][20][21] A common synthetic route to pyrimidines is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[22][23]

Rationale and Mechanistic Insight

The synthesis of a pyrimidine ring from 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione and thiourea involves a cyclocondensation reaction. The thiourea acts as the N-C-N building block. The reaction is typically catalyzed by a base, which facilitates the initial nucleophilic attack of the thiourea on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine-2-thione derivative.

Diagram 3: Logical Relationship in Pyrimidine Synthesis

Caption: Key components and steps in the synthesis of pyrimidines.

Experimental Protocol: Synthesis of 4-(3-Ethoxyphenyl)-7,8-dihydro-1H-quinazoline-2(6H)-thione

Materials:

-

5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

-

Thiourea

-

Sodium ethoxide (21% solution in ethanol or freshly prepared from sodium and absolute ethanol)

-

Absolute ethanol

-

Dilute hydrochloric acid

-

Standard laboratory glassware as listed in section 1.2

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add 50 mL of absolute ethanol.

-

Base Preparation (if not using commercial solution): Carefully add metallic sodium (11 mmol, 1.1 equivalents) in small pieces to the ethanol with stirring until all the sodium has reacted to form sodium ethoxide.

-

Reagent Addition: To the sodium ethoxide solution, add 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione (10 mmol, 1 equivalent) and thiourea (11 mmol, 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

-

Neutralization and Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to pH 6-7. The product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/DMF mixture to obtain the pure 4-(3-Ethoxyphenyl)-7,8-dihydro-1H-quinazoline-2(6H)-thione.

Characterization Data (Hypothetical):

-

Appearance: Yellowish solid

-

Yield: 75-85%

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, NH), 9.8 (s, 1H, NH), 7.20-7.30 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 4.05 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.70-2.80 (m, 2H, CH₂), 2.40-2.50 (m, 2H, CH₂), 1.90-2.00 (m, 2H, CH₂), 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 178.0, 160.0, 159.5, 143.0, 130.0, 120.0, 115.5, 113.8, 105.0, 63.8, 30.0, 26.0, 21.5, 15.0.

-

MS (ESI+): m/z calculated for C₁₆H₁₆N₂OS [M+H]⁺, found.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione | 232.28 | 1.0 | 10 mmol |

| Thiourea | 76.12 | 1.1 | 11 mmol |

| Sodium | 22.99 | 1.1 | 11 mmol |

| Absolute Ethanol | - | - | 50 mL |

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the utility of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione as a versatile starting material for the synthesis of medicinally relevant pyrazole, isoxazole, and pyrimidine derivatives. The straightforward nature of these condensation reactions, coupled with the potential for diversification through the use of various substituted hydrazines, hydroxylamines, and amidines, provides a rich platform for the generation of compound libraries for high-throughput screening.

Future work should focus on exploring a wider range of substituted binucleophiles to expand the diversity of the synthesized heterocycles. Furthermore, the ethoxy group on the phenyl ring can be deprotected to the corresponding phenol, which can then be functionalized to introduce additional diversity and modulate the physicochemical properties of the final compounds. These efforts will undoubtedly contribute to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- Research and Reviews. (2024, September 25).

- A review of isoxazole biological activity and present synthetic techniques.

- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- Ignited Minds Journals. (2021, April 15).

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).

- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

- BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018, January 1).

- PMC.

- PMC. Significance and Biological Importance of Pyrimidine in the Microbial World.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).

- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PMC. (2024, November 15).

- Juniper Publishers. (2017, April 3).

- IJCRT.org.

- PMC. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction.

- Journal of Chemical Health Risks. (2024, November 20).

- Synthesis of 1,3-Disubstituted Pyrimido- pyrimidinedithiones.

- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.

- SYNTHESIS OF PYRIMIDINE DERIV

- Organic Chemistry Portal. Pyrazole synthesis.

- Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv

- Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

- Construction of Isoxazole ring: An Overview. (2024, June 30).

- PMC. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.

- Growing Science. (2021, August 16).

- PMC.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Scholars Research Library.

- SCIRP. (2014, December 1).

- Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? (2020, June 23).

- PubMed. (2021, February 15). Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis.

- StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example.

- ResearchGate.

- ResearchGate. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione | Request PDF.

- ResearchGate. Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles.

- Taylor & Francis. (2023, April 21).

-

.

Sources

- 1. scirp.org [scirp.org]

- 2. Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijnrd.org [ijnrd.org]

- 6. jchr.org [jchr.org]

- 7. rroij.com [rroij.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 12. mdpi.com [mdpi.com]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 17. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]

- 18. ijpsr.com [ijpsr.com]

- 19. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. bu.edu.eg [bu.edu.eg]

- 23. growingscience.com [growingscience.com]

Application Note: Solvent Selection & Recrystallization Protocol for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione

Here is a comprehensive Application Note and Protocol designed for the purification of 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione.

Executive Summary

This guide details the solvent selection and recrystallization strategy for 5-(3-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog of the herbicide intermediate 5-phenylcyclohexane-1,3-dione. Achieving high purity (>99%) for this compound is critical due to its susceptibility to oxidation and keto-enol tautomerism. This protocol prioritizes Scientific Integrity by leveraging the molecule's acidity (pKa ~5.2) and lipophilic ether functionality to design self-validating purification systems.

Physicochemical Context & Analysis

To select the correct solvent, we must first deconstruct the molecule’s competing functional behaviors:

-

The "Head" (Cyclohexane-1,3-dione):

-

Acidity: The protons at the C2 position are acidic (pKa ≈ 5.26 for the parent ring). This allows the molecule to be solubilized in basic aqueous solutions and precipitated by acid—a powerful "pre-purification" technique.

-

Tautomerism: Exists in equilibrium between the diketo and enol forms.[1][2] Polar protic solvents (e.g., Ethanol) stabilize the enol form via hydrogen bonding, while non-polar solvents favor the diketo form or intramolecular hydrogen bonding.

-

-

The "Tail" (3-Ethoxyphenyl):

-

Lipophilicity: The ethoxy-substituted aromatic ring adds significant hydrophobic character, reducing water solubility compared to the unsubstituted parent dione.

-

Solubility Implications: This moiety ensures good solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM), which is crucial for removing polar byproducts.

-

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

| Polar Protic | Ethanol / Isopropanol | High | Moderate | High (Excellent for cooling crystallization) |

| Polar Aprotic | Ethyl Acetate | High | Low | High (Good anti-solvent pairing) |

| Aromatic | Toluene | High | Low | Medium (Good for rejection of polar impurities) |